![molecular formula C17H25BrN2 B5818347 1'-(3-bromobenzyl)-1,4'-bipiperidine](/img/structure/B5818347.png)
1'-(3-bromobenzyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromobenzyl)-1,4'-bipiperidine, also known as JNJ-7925476, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, and its chemical structure consists of a piperidine ring with a 3-bromobenzyl group attached to one nitrogen atom and a bipiperidine group attached to the other nitrogen atom.
Mecanismo De Acción
The exact mechanism of action of 1-(3-bromobenzyl)-1,4'-bipiperidine is not fully understood. However, studies have shown that this compound acts as an antagonist at the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein folding. Antagonizing this receptor can lead to the modulation of various physiological processes.
Biochemical and Physiological Effects
1'-(3-bromobenzyl)-1,4'-bipiperidine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of various ion channels such as the voltage-gated calcium channel and the NMDA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1'-(3-bromobenzyl)-1,4'-bipiperidine in lab experiments is its high selectivity for the sigma-1 receptor. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of the sigma-1 receptor in various physiological processes.
One of the limitations of using 1'-(3-bromobenzyl)-1,4'-bipiperidine in lab experiments is its low solubility in water. This can make it difficult to administer the compound to animals in a consistent manner.
Direcciones Futuras
For research on this compound include the development of more potent and selective sigma-1 receptor antagonists and the investigation of the role of the sigma-1 receptor in various physiological processes.
Métodos De Síntesis
The synthesis of 1-(3-bromobenzyl)-1,4'-bipiperidine involves the reaction of 1,4'-bipiperidine with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as methanol or acetonitrile at room temperature. The yield of the synthesis is typically around 60%.
Aplicaciones Científicas De Investigación
1-(3-bromobenzyl)-1,4'-bipiperidine has been studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research has been in the field of pain management. Studies have shown that 1'-(3-bromobenzyl)-1,4'-bipiperidine has analgesic properties and can be used to treat chronic pain conditions such as neuropathic pain.
1'-(3-bromobenzyl)-1,4'-bipiperidine has also been studied for its potential use in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animals addicted to cocaine and nicotine. It has also been shown to reduce alcohol consumption in rats.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2/c18-16-6-4-5-15(13-16)14-19-11-7-17(8-12-19)20-9-2-1-3-10-20/h4-6,13,17H,1-3,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYENNPXAFDJUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.